molecular formula C6H10O3 B142339 4-Hydroxy-5-oxohexanal CAS No. 158478-09-2

4-Hydroxy-5-oxohexanal

Cat. No. B142339
CAS RN: 158478-09-2
M. Wt: 130.14 g/mol
InChI Key: DTNHNFGZENZOHE-UHFFFAOYSA-N
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Description

4-Hydroxy-5-oxohexanal, also known as HOHA or 4-HOHA, is a chemical compound that belongs to the family of alpha-ketoaldehydes. It is a highly reactive molecule that can form adducts with proteins and nucleic acids, leading to various cellular damages. HOHA is a byproduct of lipid peroxidation, a process that occurs in the body when free radicals attack lipids in cell membranes. The accumulation of HOHA has been associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

4-Hydroxy-5-oxohexanal can react with various biomolecules, including proteins, nucleic acids, and lipids, through Michael addition or Schiff base formation. The resulting adducts can lead to various cellular damages, including protein dysfunction, DNA damage, and lipid peroxidation. 4-Hydroxy-5-oxohexanal has been shown to induce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. The exact mechanism of 4-Hydroxy-5-oxohexanal-induced cellular damages is still under investigation.
Biochemical and Physiological Effects
4-Hydroxy-5-oxohexanal has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. 4-Hydroxy-5-oxohexanal can induce apoptosis, cell cycle arrest, and DNA damage in various cell types. 4-Hydroxy-5-oxohexanal can also affect various signaling pathways, including MAPK, NF-kB, and PI3K/Akt, which are involved in cell survival, proliferation, and inflammation. 4-Hydroxy-5-oxohexanal has been shown to induce oxidative stress and inflammation in various tissues, including liver, lung, and brain.

Advantages And Limitations For Lab Experiments

4-Hydroxy-5-oxohexanal can be used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. It can be detected by various analytical methods, including mass spectrometry, HPLC, and ELISA. 4-Hydroxy-5-oxohexanal can also be used as a tool to study the mechanism of oxidative stress-induced cellular damages. However, 4-Hydroxy-5-oxohexanal is a highly reactive molecule that can form adducts with various biomolecules, leading to various artifacts and false positives. Therefore, careful experimental design and validation are required when using 4-Hydroxy-5-oxohexanal as a research tool.

Future Directions

The research on 4-Hydroxy-5-oxohexanal is still in its early stage, and many questions remain unanswered. Some of the future directions in 4-Hydroxy-5-oxohexanal research include:
1. Identification of the exact mechanism of 4-Hydroxy-5-oxohexanal-induced cellular damages.
2. Development of more sensitive and specific analytical methods for 4-Hydroxy-5-oxohexanal detection.
3. Investigation of the role of 4-Hydroxy-5-oxohexanal in various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Development of 4-Hydroxy-5-oxohexanal-based therapeutic strategies for oxidative stress-related diseases.
5. Evaluation of the safety and toxicity of 4-Hydroxy-5-oxohexanal in vivo.
6. Investigation of the potential of 4-Hydroxy-5-oxohexanal as a diagnostic and prognostic biomarker.
Conclusion
4-Hydroxy-5-oxohexanal is a highly reactive molecule that can form adducts with various biomolecules, leading to various cellular damages. 4-Hydroxy-5-oxohexanal has been used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. 4-Hydroxy-5-oxohexanal has also been shown to have various biological activities, including cytotoxicity, genotoxicity, and mutagenicity. The research on 4-Hydroxy-5-oxohexanal is still in its early stage, and many questions remain unanswered. Further research on 4-Hydroxy-5-oxohexanal may lead to the development of new diagnostic and therapeutic strategies for oxidative stress-related diseases.

Synthesis Methods

4-Hydroxy-5-oxohexanal can be synthesized through the oxidation of linoleic acid, a polyunsaturated fatty acid that is abundant in plant oils. The reaction can be catalyzed by various enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450s. The resulting 4-Hydroxy-5-oxohexanal can be purified by chromatography or distillation. Alternatively, 4-Hydroxy-5-oxohexanal can be synthesized from 4-hydroxyhexenal, a related compound that can be obtained from the oxidation of linoleic acid or other unsaturated fatty acids.

Scientific Research Applications

4-Hydroxy-5-oxohexanal has been used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. It can be detected by various analytical methods, including mass spectrometry, HPLC, and ELISA. 4-Hydroxy-5-oxohexanal has been found to be elevated in various diseases, including cancer, diabetes, and neurodegenerative disorders, suggesting its potential as a diagnostic and prognostic biomarker. 4-Hydroxy-5-oxohexanal has also been shown to have various biological activities, including cytotoxicity, genotoxicity, and mutagenicity, which have been studied in vitro and in vivo.

properties

CAS RN

158478-09-2

Product Name

4-Hydroxy-5-oxohexanal

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-hydroxy-5-oxohexanal

InChI

InChI=1S/C6H10O3/c1-5(8)6(9)3-2-4-7/h4,6,9H,2-3H2,1H3

InChI Key

DTNHNFGZENZOHE-UHFFFAOYSA-N

SMILES

CC(=O)C(CCC=O)O

Canonical SMILES

CC(=O)C(CCC=O)O

synonyms

Hexanal, 4-hydroxy-5-oxo- (9CI)

Origin of Product

United States

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